NaDCC is a well-established disinfectant and is commonly used in scientific research to evaluate its efficacy against various microorganisms, including bacteria, viruses, and fungi. Studies have demonstrated its effectiveness in:
Research plays a vital role in assessing the safety of NaDCC, particularly when used in applications with potential human exposure. Studies investigate the potential adverse effects of NaDCC on various organ systems, such as:
NaDCC, like any other chemical, has the potential to impact the environment. Research investigates its fate and effects in various environmental compartments:
Sodium dichloroisocyanurate is a chemical compound with the formula . It is commonly encountered in its dihydrate form, which includes two molecules of water in its structure, represented as . This white crystalline powder is recognized for its disinfectant and sanitizing properties, making it a valuable compound in various applications, particularly in water treatment and sanitation .
Toxicological studies indicate that when sodium dichloroisocyanurate is ingested or comes into contact with saliva, it reacts rapidly to form non-toxic products like cyanuric acid and chloride ions. This rapid dissociation minimizes the risk of harmful chlorinated by-products in the gastrointestinal tract .
Sodium dichloroisocyanurate is synthesized through a multi-step process:
Sodium dichloroisocyanurate has diverse applications across various industries:
Research on sodium dichloroisocyanurate has focused on its interactions with other chemicals and biological systems:
Several compounds share similarities with sodium dichloroisocyanurate, primarily due to their chlorinated structures and disinfectant properties:
Compound Name | Formula | Key Features |
---|---|---|
Dichloroisocyanuric Acid | Precursor to sodium dichloroisocyanurate; used similarly. | |
Trichloroisocyanuric Acid | More potent but potentially more hazardous; used in swimming pool sanitation. | |
Calcium Hypochlorite | Commonly used for water treatment; releases chlorine upon dissolution. | |
Sodium Hypochlorite | Widely used bleach; effective but less stable than sodium dichloroisocyanurate. |
Sodium dichloroisocyanurate stands out due to its ability to release chlorine gradually over time, providing sustained disinfection without the immediate hazards associated with elemental chlorine or other highly reactive compounds. Its stability and ease of handling make it particularly advantageous for both industrial and household applications .
Sodium dichloroisocyanurate undergoes rapid hydrolysis upon dissolution in water, establishing a complex series of equilibria involving multiple chlorinated and non-chlorinated isocyanurate species [1]. The hydrolysis rate constant for the release of hypochlorous acid from one of the most important chlorinated cyanurates present under drinking water conditions, namely monochloroisocyanurate anion, is 0.17 s⁻¹ [1]. This represents a remarkably fast reaction compared to other chlorinated compounds such as monochloramine, which exhibits a hydrolysis rate constant of 2.1 × 10⁻⁵ s⁻¹ for hypochlorous acid release [1].
The time required to release fifty percent of the hypochlorous acid present in the parent compound reaches a half-time of 4.1 seconds for monochloroisocyanurate anion, illustrating that redistribution of chemical species in systems using sodium dichloroisocyanurate occurs on the order of seconds when perturbations happen [1]. Research using stopped-flow spectroscopy has demonstrated that chlorinated cyanuric solutions and free chlorine solutions exhibit identical half-times of 0.4 seconds when reacting with N,N-diethyl-p-phenylenediamine, suggesting extremely fast release of hypochlorous acid from chlorinated cyanurates [1].
The equilibrium water chemistry model for the free chlorine and cyanuric acid system requires ten independent equilibrium reactions with associated temperature-dependent equilibrium constants along with two mass balance equations [1]. The model allows simulation of concentrations of cyanuric acid and its three dissociation products, free chlorine, and chlorinated cyanurates [1].
Reaction | Constant | pK Value |
---|---|---|
Trichloroisocyanuric acid + Water ⇌ Dichloroisocyanuric acid + Hypochlorous acid | K₁ₐ | 1.8 |
Dichloroisocyanuric acid ⇌ Dichloroisocyanurate anion + Hydrogen ion | K₂ | 3.75 |
Monochloroisocyanuric acid ⇌ Monochloroisocyanurate anion + Hydrogen ion | K₄ | 5.33 |
Cyanuric acid ⇌ Monohydrogen cyanurate + Hydrogen ion | K₆ | 6.88 |
Dichloroisocyanurate anion + Water ⇌ Monochloroisocyanurate anion + Hypochlorous acid | K₇ₐ | 4.51 |
Monochloroisocyanurate anion ⇌ Cyanurate dianion + Hydrogen ion | K₈ | 10.12 |
Monohydrogen cyanurate ⇌ Dihydrogen cyanurate + Hydrogen ion | K₁₀ | 11.40 |
Cyanurate dianion + Water ⇌ Dihydrogen cyanurate + Hypochlorous acid | K₁₁ₐ | 6.90 |
Dihydrogen cyanurate ⇌ Cyanurate trianion + Hydrogen ion | K₁₂ | 13.5 |
Hypochlorous acid ⇌ Hypochlorite ion + Hydrogen ion | K | 7.54 |
The equilibrium dynamics demonstrate that sodium dichloroisocyanurate acts as a reservoir of rapidly-released free available chlorine [15]. When the free available chlorine is consumed through reaction with organic material, the equilibrium becomes disturbed, immediately releasing further free available chlorine from the reservoir until the total available chlorine is used up [15].
Temperature significantly influences the thermal stability and speciation behavior of sodium dichloroisocyanurate and related chlorinated isocyanurates [8] [9]. The compound begins thermal decomposition at approximately 252°C, with dehydration occurring between 40-100°C for the dihydrate form [8]. The thermal decomposition temperature of 486°F represents a critical threshold where the compound undergoes decomposition with evolution of noxious gases [8].
Research on sodium dichloroisocyanurate tablets has demonstrated that thermal stability varies significantly with physical form and moisture content [9]. Studies show that the thermal stability of sodium dichloroisocyanurate in tablet form far exceeds that of granule or powder forms [9]. Tablets containing moisture content greater than 7.0 percent do not support chain-reaction thermal decomposition [9].
Moisture Content (%) | Decomposed Gas After 30 Days (mm) | Decomposed Gas After 60 Days (mm) | State of Caking |
---|---|---|---|
1.6 | 15 | 17 | None |
5.0 | 10 | 12 | None |
7.6 | 14 | 20 | None |
10.0 | 25 | 40 | None |
11.0 | 50 | 96 | Slight |
13.5 | 896 | 1290 | Apparent |
14.1 | 1770 | 3246 | Apparent |
Temperature effects on the equilibrium speciation of chlorinated isocyanurates have been characterized through computational studies examining the thermal stabilities and conformational behaviors of various isocyanurate compounds [12]. The cyclotrimerization processes of isocyanates leading to isocyanurate formation are highly exothermic, with enthalpy changes reaching -66.4 kcal mol⁻¹ for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate [12].
The thermal stability of isocyanurate molecules depends significantly on the substituents attached to their three nitrogen atoms [12]. Alkyl-substituted isocyanurates demonstrate enhanced stabilization due to attractive dispersion interactions between substituents, while branched alkyl-substituted isocyanurates show destabilization due to deformation of their isocyanurate rings [12].
Sodium dichloroisocyanurate exhibits complex interactions with natural organic matter that significantly influence its behavior in aquatic systems [1] [2]. Research has demonstrated that chlorinated cyanurates react with natural organic matter constituents, leading to consumption of available chlorine and formation of various byproducts [1] [2].
The stability of total chlorine in systems containing sodium dichloroisocyanurate is enhanced compared to free chlorine-only systems due to the lower hypochlorous acid concentrations present [1] [2]. This occurs because a portion of the total chlorine exists as chlorinated cyanurates rather than free chlorine, reducing the reaction rate with natural organic matter and slowing the loss of total chlorine [1] [2].
Studies using surface water have shown that for equivalent total chlorine additions, sodium dichloroisocyanurate systems achieve more stable total chlorine residuals compared to free chlorine systems [2]. The time required to reach 0.2 mg per liter chlorine concentration was approximately 20 days for free chlorine only, 35 days for trichloroisocyanuric acid, and 37 days for sodium dichloroisocyanurate [2].
Reaction Type | Rate Expression | Rate Constant |
---|---|---|
Free Chlorine Fast | Hypochlorous acid + Total organic carbon fast → Products | k_fast |
Free Chlorine Slow | Hypochlorous acid + Total organic carbon slow → Products | k_slow |
Monochloroisocyanurate Slow | Monochloroisocyanurate + Total organic carbon slow → Cyanuric acid + Products | k_slow,bound |
However, detailed kinetic studies reveal that chlorinated cyanurate species also react directly with natural organic matter [2]. Evidence suggests that monochloroisocyanurate anion reacts with natural organic matter in addition to free chlorine reactions, indicating that chlorinated cyanurates are not entirely inert toward organic matter [2].
Research on activated carbon oxidation with sodium dichloroisocyanurate solutions has demonstrated the formation of oxygen and chlorine surface groups through chemisorption [17]. The compound introduces both oxygen and chlorine functional groups onto carbon surfaces, with the formation of chlorine surface groups becoming more important when the concentration of sodium dichloroisocyanurate is high [17].
The range of thermal stability for surface groups formed during oxidation is wide, from groups decomposing at high temperatures to hydrogen chloride to those groups decomposing simultaneously to hydrogen chloride and carbon monoxide at low temperatures [17]. Studies show that at low concentrations of sodium dichloroisocyanurate, the formation of carboxylic groups predominates, while at high concentrations, the formation of acyl chloride groups becomes more favorable [17].
Sodium dichloroisocyanurate demonstrates significant reactivity toward transition metal ions, forming complex coordination compounds with distinct properties [13] [25] [27]. The reaction between sodium dichloroisocyanurate and copper sulfate produces an intense lilac precipitate of the complex salt sodium copper dichloroisocyanurate [13]. This reaction follows the stoichiometry: copper sulfate + four sodium dichloroisocyanurate molecules → sodium copper dichloroisocyanurate complex + sodium sulfate [13].
Research has identified that dichloroisocyanurate salts form coordination complexes with various transition metals including copper, iron, cobalt, and nickel [25] [27]. These complexes are synthesized through metathesis reaction processes and exhibit controlled release properties for both chlorine and metal ions [25] [27].
Metal Complex | Formula | Water Solubility Reduction Factor | Free Available Chlorine Release Time |
---|---|---|---|
Copper dichloroisocyanurate | 2Na[Cu(DCC)₄] | 2500 | 1-13 days |
Iron dichloroisocyanurate | 2Na[Fe(DCC)₄] | Variable | 1-13 days |
Cobalt dichloroisocyanurate | 2Na[Co(DCC)₄]·6H₂O | Variable | 1-13 days |
Nickel dichloroisocyanurate | 2Na[Ni(DCC)₄]·6H₂O | Variable | 1-13 days |
The water solubility of dichloroisocyanurate-metal complexes is reduced by factors ranging from 5.37 to 2500 compared to sodium dichloroisocyanurate alone [25] [27]. This reduced solubility contributes to controlled release profiles that vary from one to thirteen days depending on the type of metal unit present in the complex [25] [27].
Kinetic studies of copper chloro complex formation reveal extremely rapid ligand exchange processes [26] [28]. Copper dichloroisocyanurate complexes are highly labile with typical ligand exchange rate constants on the order of 10⁶ to 10⁹ per molar per second [26] [28]. The recombination of copper trichloride complexes with chloride ions occurs with bimolecular rate constants of 9.0 × 10⁷ and 5.3 × 10⁸ per molar per second in acetonitrile and dichloromethane, respectively [26] [28].
The formation mechanism involves associative interchange mechanisms that include intermediate complexes [26] [28]. In acetonitrile, the recombination process involves ligand exchange described by associative interchange mechanisms that include copper tetrachloride acetonitrile intermediates [26] [28]. The recombination reactions are potential energy controlled, indicating that the formation of these complexes depends on thermodynamic rather than kinetic factors [26] [28].
Oxidizer;Corrosive;Irritant;Environmental Hazard